molecular formula C18H13IN2O4S B2578829 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-iodobenzoate CAS No. 877635-97-7

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-iodobenzoate

Cat. No. B2578829
CAS RN: 877635-97-7
M. Wt: 480.28
InChI Key: JLZLBFRATXZHIF-UHFFFAOYSA-N
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Description

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-iodobenzoate, also known as PMY-2-IBO, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial and Antifungal Properties

Research on derivatives of pyrimidine and pyran compounds has demonstrated significant antimicrobial and antifungal activities. Specifically, studies on thiopyrimidine and thiazolopyrimidines starting from related chemical structures have reported their effectiveness as antimicrobial agents (Hawas et al., 2012). Additionally, synthetic pyrazole derivatives have shown growth inhibition effects on several phytopathogenic fungi, indicating their potential in agricultural applications to combat plant diseases (Vicentini et al., 2007).

Anticancer Activity

The synthesis and evaluation of pyrazolopyrimidine derivatives have revealed their anticancer and anti-5-lipoxygenase properties, offering potential therapeutic applications in cancer treatment (Rahmouni et al., 2016). Furthermore, novel fluoro-substituted benzo[b]pyran compounds, structurally related to the target molecule, have shown anti-lung cancer activity, highlighting the potential for the development of new anticancer drugs (Hammam et al., 2005).

Anti-inflammatory Agents

Pyrazolopyranopyrimidines, developed from reactions involving pyran and pyrimidine derivatives, have been identified as possessing moderate to potent anti-inflammatory activity. This discovery opens avenues for the creation of new anti-inflammatory medications (Zaki et al., 2006).

properties

IUPAC Name

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13IN2O4S/c1-11-6-7-20-18(21-11)26-10-12-8-15(22)16(9-24-12)25-17(23)13-4-2-3-5-14(13)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZLBFRATXZHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13IN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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